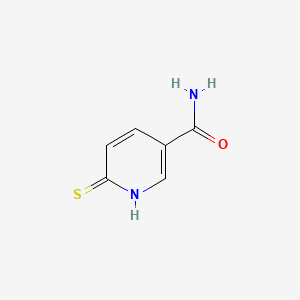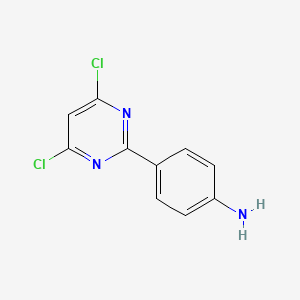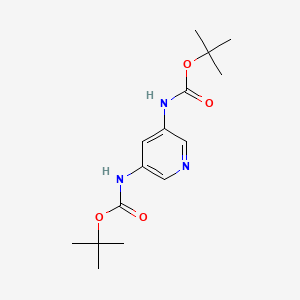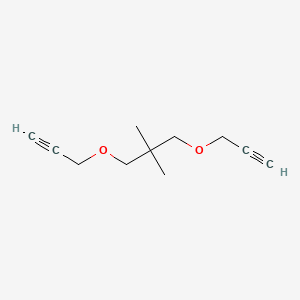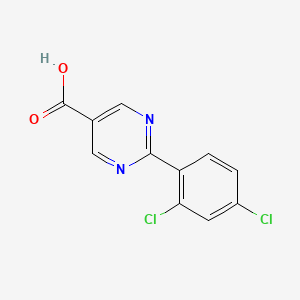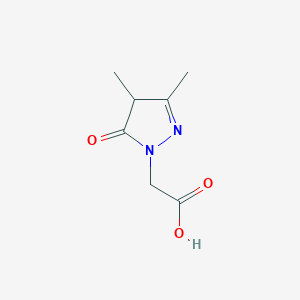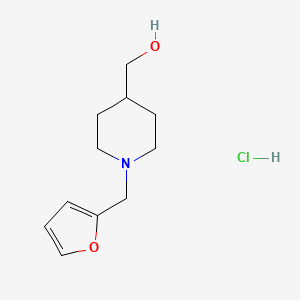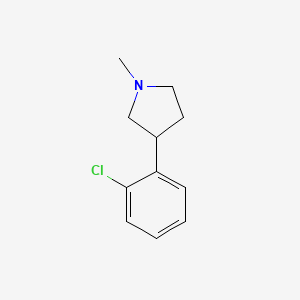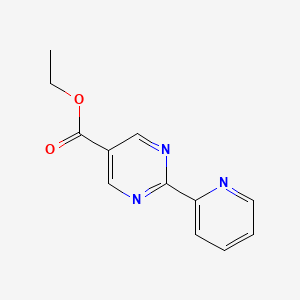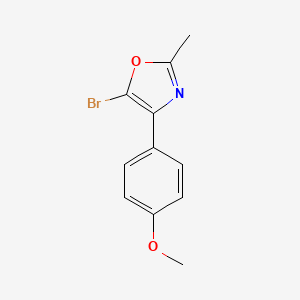![molecular formula C9H11Cl2NO2 B11766119 (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11766119.png)
(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a chloro-substituted dioxin ring and a methanamine group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride typically involves several steps One common method starts with the chlorination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the chloro groupThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis may be used to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxin oxides, while nucleophilic substitution can produce a variety of substituted dioxin derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with enzymes and receptors, modulating their activity. The chloro-substituted dioxin ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chloro-substituted dioxins and methanamine derivatives, such as:
- 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin
- 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
- 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
What sets (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H11Cl2NO2 |
|---|---|
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
[(2S)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8;/h1-3,7H,4-5,11H2;1H/t7-;/m0./s1 |
InChI-Schlüssel |
DTCBNDOFMQEMBU-FJXQXJEOSA-N |
Isomerische SMILES |
C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
Kanonische SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)
